molecular formula C18H19N7OS B2957518 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034360-85-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2957518
CAS RN: 2034360-85-3
M. Wt: 381.46
InChI Key: OLJREKOWIRXEAX-UHFFFAOYSA-N
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Description

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It’s used in the manufacturing of pharmaceutical compositions for the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .


Synthesis Analysis

The synthesis of this compound involves methods described in the patent WO/2018/069222 . The patent covers methods of preparing the compound, intermediate compounds useful for preparing the compound, and pharmaceutical compositions comprising the compound .


Molecular Structure Analysis

The molecular structure of this compound is part of a class of compounds known as substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amines . These compounds are described and defined in the patent WO/2018/069222 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are covered in the patent WO/2018/069222 . The patent describes the methods of preparing the compound and the intermediate compounds useful for its preparation .

Scientific Research Applications

Cardiovascular and Renal Disease Treatment

This compound is part of a class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives that have been identified for their potential in treating or preventing cardiovascular and renal diseases . These compounds can be used as sole agents or in combination with other active ingredients to manufacture pharmaceutical compositions aimed at these health conditions.

Electrophilic Substitution Reactions

Research indicates that compounds similar to the one undergo electrophilic substitution reactions exclusively at the C4 atom of the five-membered heteroring . This specificity can be harnessed in synthetic chemistry to create targeted modifications of the compound, leading to new derivatives with potential pharmacological applications.

Spin Crossover Applications

Related pyrazol-1-yl pyridine iron(II) complexes, which share structural similarities with the compound, exhibit exceptionally high-temperature spin crossover properties . These properties are significant for applications in molecular electronics and smart materials, where the spin state of a molecule can be switched by external stimuli.

Antimicrobial and Antitumor Activities

Imidazole derivatives, which are structurally related to the compound, show a broad range of biological activities, including antimicrobial and antitumor effects . The compound could potentially be modified to enhance these properties, leading to the development of new therapeutic agents.

Neuroprotective and Antioxidant Effects

Pyrazoline derivatives have demonstrated neuroprotective and antioxidant effects, which are crucial in managing oxidative stress-related diseases . The compound could be explored for similar activities, contributing to treatments for neurodegenerative disorders and conditions caused by oxidative damage.

Tuberculosis Treatment

Indole derivatives, which are part of the same broader family of compounds, have shown activity against Mycobacterium tuberculosis . Given the structural similarities, the compound could be investigated for its potential use in treating tuberculosis, especially in the development of new drugs that overcome antibiotic resistance.

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c26-17(23-18-22-13-4-1-2-5-14(13)27-18)12-9-24(10-12)15-8-16(20-11-19-15)25-7-3-6-21-25/h3,6-8,11-12H,1-2,4-5,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJREKOWIRXEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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